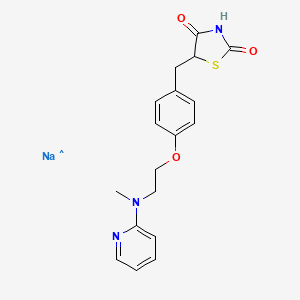

Rosiglitazonesodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

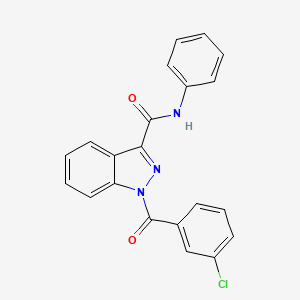

Rosiglitazonesodium, commonly known by its trade name Avandia, is an antidiabetic drug belonging to the thiazolidinedione class. It is primarily used to improve glycemic control in adults with type 2 diabetes mellitus by increasing insulin sensitivity in fat cells, muscle, and liver .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rosiglitazonesodium involves a five-step process starting from commercially available starting materials such as 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde, and 1,3-thiazolidine-2,4-dione. The steps include cyclization, alkylation, etherification, condensation, and reduction . The optimal yield for each step ranges from 59% to 99%, making the overall yield suitable for industrial purposes .

Industrial Production Methods

For industrial production, the synthesis process is optimized to be economical and convenient. Water is used as a green solvent, and column chromatography is avoided in the last three steps to enhance scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Rosiglitazonesodium undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Rosiglitazonesodium has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying thiazolidinedione chemistry.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Primarily used to treat type 2 diabetes mellitus. .

Industry: Utilized in the development of new antidiabetic drugs and formulations.

Mécanisme D'action

Rosiglitazonesodium acts as a highly selective and potent agonist at peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This activation influences the production of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . It also exhibits anti-inflammatory effects by reducing nuclear factor kappa-B (NFκB) levels and increasing inhibitor (IκB) levels .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pioglitazone: Another thiazolidinedione with similar insulin-sensitizing effects but a different safety profile.

Troglitazone: An older thiazolidinedione that was withdrawn from the market due to liver toxicity.

Uniqueness

Rosiglitazonesodium is unique in its high efficacy in reducing blood glucose levels and its additional benefits, such as anti-inflammatory and potential anti-cancer effects . it also has a higher risk of cardiovascular events compared to pioglitazone .

Propriétés

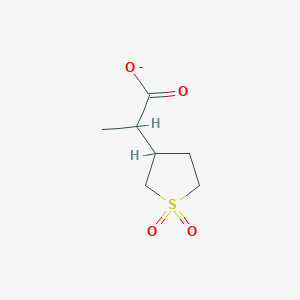

Formule moléculaire |

C18H19N3NaO3S |

|---|---|

Poids moléculaire |

380.4 g/mol |

InChI |

InChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23); |

Clé InChI |

MIXMIJXAFUYUNO-UHFFFAOYSA-N |

SMILES canonique |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.[Na] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-](/img/structure/B12343432.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12343442.png)

![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)

![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)